Lurasidone Metabolite 14283 D8
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Overview
Description
Lurasidone Metabolite 14283 D8 is a deuterium-labeled version of Lurasidone Metabolite 14283. It is a metabolite of Lurasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar depression . The deuterium labeling is used to study the pharmacokinetics and pharmacodynamics of the compound in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lurasidone Metabolite 14283 D8 involves the incorporation of deuterium atoms into the Lurasidone Metabolite 14283 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as deuterium exchange reactions, purification, and quality control to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Lurasidone Metabolite 14283 D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Lurasidone Metabolite 14283 D8 is used extensively in scientific research, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Lurasidone.
Pharmacodynamic Studies: To investigate the effects of Lurasidone on various biological systems.
Drug Interaction Studies: To explore potential interactions between Lurasidone and other drugs.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways of Lurasidone
Mechanism of Action
Lurasidone Metabolite 14283 D8 exerts its effects by interacting with specific molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, thereby modulating neurotransmitter activity in the brain. This mechanism is crucial for its therapeutic effects in treating schizophrenia and bipolar depression .
Comparison with Similar Compounds
Similar Compounds
Lurasidone Hydrochloride: The parent compound used for treating schizophrenia and bipolar depression.
Lurasidone Metabolite 14283: The non-deuterated version of the compound.
Lurasidone Inactive Metabolite 14283 D8: Another deuterated metabolite of Lurasidone
Uniqueness
Lurasidone Metabolite 14283 D8 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and pharmacodynamic studies. This labeling provides valuable insights into the metabolic pathways and interactions of Lurasidone, making it a crucial tool in scientific research .
Properties
Molecular Formula |
C28H36N4O3S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |
InChI Key |
JVTNTCYRWHASTQ-GJWDYXDKSA-N |
SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Origin of Product |
United States |
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